Ethyl propan-2-yl (2-cyanoethyl)phosphonate
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Overview
Description
Ethyl propan-2-yl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. This compound is characterized by the presence of a phosphonate group, which is bonded to an ethyl group, a propan-2-yl group, and a 2-cyanoethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of ethyl propan-2-yl (2-cyanoethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-cyanoethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the 2-cyanoethyl bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Ethyl propan-2-yl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonic acids, amines, and various substituted phosphonates .
Scientific Research Applications
Ethyl propan-2-yl (2-cyanoethyl)phosphonate has several applications in scientific research:
Biology: The compound is studied for its potential as a fluorescent substrate for enzymes such as carbon-phosphorous lyase.
Medicine: Research is ongoing to explore its potential as a precursor for antiviral agents, particularly those targeting HIV-1.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl propan-2-yl (2-cyanoethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the cyano group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in catalysis and enzyme studies .
Comparison with Similar Compounds
Ethyl propan-2-yl (2-cyanoethyl)phosphonate can be compared with other similar compounds such as diethyl (2-cyanoethyl)phosphonate and triethyl phosphite. While all these compounds contain phosphonate groups, this compound is unique due to the presence of both an ethyl and a propan-2-yl group, which can influence its reactivity and applications. Similar compounds include:
Diethyl (2-cyanoethyl)phosphonate: Used in similar synthetic applications but lacks the propan-2-yl group.
Triethyl phosphite: Commonly used as a reagent in organic synthesis but does not contain a cyano group .
Properties
CAS No. |
62614-26-0 |
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Molecular Formula |
C8H16NO3P |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
3-[ethoxy(propan-2-yloxy)phosphoryl]propanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-4-11-13(10,7-5-6-9)12-8(2)3/h8H,4-5,7H2,1-3H3 |
InChI Key |
BRTBIMIQQDBQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC#N)OC(C)C |
Origin of Product |
United States |
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